6-Chloro-2-methyloxazolo[4,5-b]pyridine
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Overview
Description
6-Chloro-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyloxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring onto a pyridine derivative. One common method involves the reaction of 2-chloropyridine with a suitable oxazole precursor under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Oxidized and Reduced Forms: Compounds with altered oxidation states of the oxazole ring.
Scientific Research Applications
6-Chloro-2-methyloxazolo[4,5-b]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism depends on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but with a sulfur atom instead of oxygen.
Imidazo[4,5-b]pyridines: Featuring an imidazole ring fused to pyridine, these compounds have different electronic properties.
Uniqueness
6-Chloro-2-methyloxazolo[4,5-b]pyridine is unique due to the presence of both chlorine and a fused oxazole-pyridine system, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-2-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
InChI Key |
NVZXWQFEWPBNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=N2)Cl |
Origin of Product |
United States |
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